molecular formula C13H14Cl2O2 B8342865 3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester

3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester

Cat. No. B8342865
M. Wt: 273.15 g/mol
InChI Key: ARKQUWLJVVUHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester is a useful research compound. Its molecular formula is C13H14Cl2O2 and its molecular weight is 273.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester

Molecular Formula

C13H14Cl2O2

Molecular Weight

273.15 g/mol

IUPAC Name

tert-butyl 3-(3,5-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C13H14Cl2O2/c1-13(2,3)17-12(16)5-4-9-6-10(14)8-11(15)7-9/h4-8H,1-3H3

InChI Key

ARKQUWLJVVUHKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,5-dichloro-iodo-benzene (5 g, 18 mmol) was stirred at room temperature as a solution in DMF (50 mL) containing tert butyl acrylate (6.5 mL, 2.5 eq), tetrabutyl ammonium chloride hydrate (5.1 g, 1 eq), potassium acetate (5.4 g, 3 eq) and palladium (II) acetate (˜200 mg, 30 mol %) for 5 hours. Reaction mixture was reduced in vacuo, partitioned between water and ethyl acetate. Ethyl acetate fractions were dried over magnesium sulfate, filtered over a small plug of silica gel. Silica gel plug washed with 10% Ethyl acetate/n-heptanes to afford 3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester after evaporation as a white solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.46 (s, 9H) 6.69 (d, J=16.04 Hz, 1H) 7.49 (d, J=16.04 Hz, 1H) 7.59 (t, J=1.89 Hz, 1H) 7.81 (d, J=1.77 Hz, 2H). A solution of 3-(3,5-Dichloro-phenyl)-acrylic acid tert butyl ester (4 g, 14 mmol) in ethanol (100 mL) was charged with platinum oxide (800 mg), after purging reaction mixture with nitrogen. Attached balloon of hydrogen and stirred vigorously at room temperature over night. After removal of excess hydrogen, catalyst was removed by filtering mixture over a pad of celite and the resulting solution was evaporated to afford 3-(3,5-dichloro-phenyl)-propionic acid tert-butyl ester as an oil (3.8 g; 94% isolated yield). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.41 (s, 9H) 2.52 (s, 2H) 2.85 (s, 2H) 7.08 (s, 2H) 7.18 (s, 1H).
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